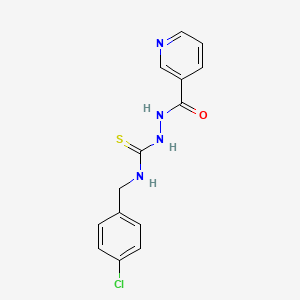![molecular formula C22H19ClN4O2S B5504805 4-chloro-N-{3-[(2-phenylethyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5504805.png)
4-chloro-N-{3-[(2-phenylethyl)amino]-2-quinoxalinyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{3-[(2-phenylethyl)amino]-2-quinoxalinyl}benzenesulfonamide is a useful research compound. Its molecular formula is C22H19ClN4O2S and its molecular weight is 438.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.0917247 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties Compounds with structures closely related to 4-chloro-N-{3-[(2-phenylethyl)amino]-2-quinoxalinyl}benzenesulfonamide have been studied for their anticancer properties. For instance, chloroquinoxaline sulfonamide and its derivatives have shown potential as anticancer agents. The crystal structure and geometry of such compounds suggest a mechanism of action that could be explored for cancer treatment (Liu, Ruble, & Arora, 1994). Similarly, novel quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety have demonstrated promising in vitro cytotoxic activity against Ehrlich ascites carcinoma cells, suggesting their potential as anticancer agents (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2007).
Enzyme Inhibition and Alzheimer’s Disease Treatment Compounds related to this compound have been synthesized and evaluated for their potential in treating Alzheimer’s disease. These compounds have shown to be potent inhibitors of acetylcholinesterase and butyrylcholinesterase, with selectivity toward butyrylcholinesterase, indicating their potential as drugs for Alzheimer’s disease treatment (Makhaeva et al., 2020).
Antimicrobial Evaluation Derivatives containing the sulfonamide moiety, akin to the compound of interest, have been synthesized and tested for antimicrobial activity. These studies have shown that such compounds can display significant activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Sensing and Detection Applications The structural motif of sulfonamide quinoline derivatives has been explored for developing sensors and probes. For example, multifunctional probes capable of detecting moisture, phosgene, and metal ions have been reported, utilizing the unique properties of these compounds for various sensing applications (Kaushik et al., 2021).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s not possible to provide a detailed analysis of its mechanism of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-N-[3-(2-phenylethylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c23-17-10-12-18(13-11-17)30(28,29)27-22-21(24-15-14-16-6-2-1-3-7-16)25-19-8-4-5-9-20(19)26-22/h1-13H,14-15H2,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEASPXPMCIGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504736.png)
![4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-1(2H)-phthalazinone hydrochloride](/img/structure/B5504740.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5504757.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504761.png)
![3-(1H-imidazol-2-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5504768.png)
![8-(3-cyclohexen-1-ylcarbonyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504770.png)
![1-(2-aminoethyl)-N-[(4-fluorophenyl)(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5504782.png)

![2'-[(isobutylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5504814.png)
![methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5504821.png)
![(3R*,4R*)-3-methyl-1-[(3'-methylbiphenyl-2-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504823.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5504825.png)
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5504826.png)
